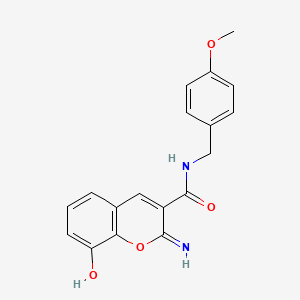
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
説明
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
作用機序
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin remodeling. By inhibiting HDAC activity, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide can increase the acetylation of histone proteins, which in turn can lead to changes in gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models, including increased levels of BDNF, increased expression of genes involved in synaptic plasticity, and reduced levels of stress hormones such as corticosterone. These effects are thought to underlie the therapeutic potential of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression and neuronal plasticity. However, one limitation of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its relatively short half-life, which can make dosing and administration more challenging in animal models and clinical trials.
将来の方向性
There are a number of potential future directions for research on 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, including:
1. Further exploration of its therapeutic potential in addiction, depression, and anxiety.
2. Investigation of its effects on other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
3. Development of more potent and selective HDAC inhibitors based on the structure of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide.
4. Investigation of the mechanisms underlying the effects of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide on gene expression and neuronal plasticity.
5. Development of alternative dosing and administration strategies to overcome the limitations of 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide's short half-life.
In conclusion, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to develop more effective dosing and administration strategies.
科学的研究の応用
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. In addiction research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. In depression and anxiety research, 1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
特性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c1-17(11-12-18-7-3-2-4-8-18)25-22(27)19-13-15-26(16-14-19)23(28)20-9-5-6-10-21(20)24/h2-10,17,19H,11-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFPKRKHXAQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dimethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]thiourea](/img/structure/B4845618.png)
![methyl 4-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4845629.png)
![N-ethyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4845639.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4845655.png)
![4-[(2,4-dichlorophenoxy)acetyl]thiomorpholine](/img/structure/B4845659.png)
![4-({2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4845664.png)
![methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B4845676.png)
![2-[({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4845678.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4845686.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)

![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)